Valerophenone

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Photochemical Studies:

Valerophenone serves as a valuable tool in studying photochemical reactions, which involve the interaction of light with molecules. Its well-defined chemical structure and photoreactive properties enable scientists to understand fundamental processes like:

Excited state dynamics

Valerophenone undergoes well-characterized transitions to excited states upon absorbing light. Researchers can use this property to investigate the behavior of molecules in excited states, which plays a crucial role in various photochemical reactions .

Intermolecular interactions

Studying the interactions between valerophenone and other molecules upon light absorption helps researchers understand how molecules interact and react in photochemical processes .

Enzyme Inhibition:

Valerophenone demonstrates the ability to inhibit the enzyme carbonyl reductase. This enzyme plays a vital role in various metabolic processes within the cell. By inhibiting this enzyme, researchers can:

Investigate metabolic pathways

Studying the effects of valerophenone on cellular functions influenced by carbonyl reductase can provide insights into the specific roles and regulations of this enzyme in different metabolic pathways .

Develop new drugs

Understanding the specific mechanisms by which valerophenone inhibits carbonyl reductase could pave the way for the development of novel drugs targeting this enzyme for therapeutic purposes, potentially in areas like cancer and metabolic disorders .

Other Potential Applications:

While not yet extensively explored in research, valerophenone exhibits other properties that might be relevant in scientific studies, such as:

Liquid crystal precursor

Valerophenone can be used as a starting material for the synthesis of specific liquid crystals, which are crucial components in various technological applications like displays and optoelectronic devices .

Antioxidant activity

Preliminary research suggests that valerophenone might possess antioxidant properties, although further investigations are needed to confirm this and understand its potential implications .

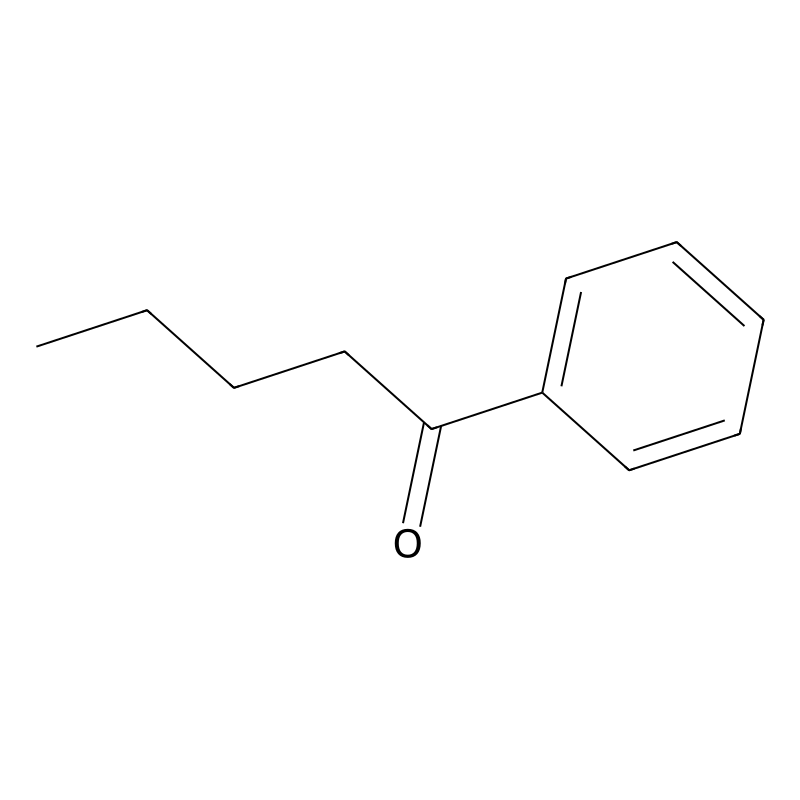

Valerophenone is an aromatic ketone with the chemical formula C₁₁H₁₄O and a molecular weight of 162.23 g/mol. It is characterized by a colorless to light yellow liquid form, which is soluble in organic solvents but insoluble in water. Valerophenone is prochiral, meaning it can exist in two enantiomeric forms, making it significant in various

- Norrish Type II Reaction: This reaction involves the cleavage of the carbon-carbon bond adjacent to the carbonyl group upon UV irradiation, leading to the formation of a 1,4-biradical that can further react or recombine .

- Enantioselective Hydrogenation: Being prochiral, valerophenone can be selectively hydrogenated to form its corresponding alcohol with high enantioselectivity .

- Reactivity in Photochemical Studies: Valerophenone's photochemistry has been extensively studied, revealing its capacity to generate reactive intermediates under light exposure .

Valerophenone exhibits biological activity primarily as an inhibitor of the enzyme carbonyl reductase. This enzyme plays a crucial role in the metabolism of various compounds, and its inhibition by valerophenone suggests potential applications in pharmacology and toxicology . Additionally, valerophenone has been identified as a volatile oil component and a plant metabolite, indicating its relevance in natural product chemistry and potential therapeutic uses .

Valerophenone can be synthesized through several methods:

- Friedel-Crafts Acylation: This method involves the reaction of benzene with valeryl chloride in the presence of a Lewis acid catalyst (such as aluminum chloride) to produce valerophenone .

- Grignard Reaction: Another approach includes reacting methyl benzoate with a Grignard reagent derived from valeryl chloride, leading to the formation of valerophenone .

- Alternative Methods: Various other synthetic routes have been explored, including photochemical methods and catalytic processes that utilize different substrates and conditions .

Research on valerophenone has investigated its interactions with biological systems and other chemicals. Studies have shown that its photoreactive properties allow it to form complex mixtures when exposed to light in aqueous solutions. The kinetics of these reactions depend on various factors such as temperature, pH, and wavelength of light used during exposure . Additionally, its role as an enzyme inhibitor opens avenues for exploring its interactions within metabolic pathways.

Several compounds share structural similarities with valerophenone. Here are some notable examples:

| Compound Name | Chemical Formula | Key Characteristics |

|---|---|---|

| Acetophenone | C₈H₈O | A simple aromatic ketone used in flavorings and fragrances. |

| Butyrophenone | C₁₁H₁₂O | Similar structure but with a different alkyl chain; used in food additives. |

| Propanophenone | C₉H₁₀O | A ketone with one less carbon; used in organic synthesis. |

| Benzylacetone | C₉H₁₀O | Contains both an aromatic ring and an aliphatic chain; used in perfumes. |

Uniqueness of Valerophenone

Valerophenone's uniqueness lies in its prochiral nature and specific reactivity under UV light, which distinguishes it from other similar compounds. Its ability to act as a UV actinometer and its role as an enzyme inhibitor further enhance its significance in both industrial applications and research settings .

Valerophenone belongs to the class of alkyl aryl ketones, characterized by a pentanoyl group attached to a benzene ring. Key identifiers include:

- IUPAC Name: 1-phenylpentan-1-one

- CAS Registry Number: 1009-14-9

- Synonyms: Butyl phenyl ketone, pentanophenone.

Table 1: Physical and Chemical Properties of Valerophenone

| Property | Value | Source |

|---|---|---|

| Boiling Point | 244–245°C | |

| Density (20°C) | 0.975 g/mL | |

| Refractive Index | 1.513–1.517 | |

| Solubility | Insoluble in water; soluble in ethanol, acetone | |

| Flash Point | 102°C |

Discovery and Historical Development

Valerophenone was first synthesized via the Friedel-Crafts acylation of benzene with valeryl chloride, a method still widely used today. Early 20th-century research focused on its photochemical behavior, particularly its role in the Norrish Type II reaction, where it undergoes γ-hydrogen abstraction upon UV irradiation to form cyclobutanols and cleavage products. By the 1960s, its derivatives gained attention in pharmaceutical research, such as α-pyrrolidino-valerophenones, which showed potential as central nervous system agents.

Significance in Organic Chemistry Research

Valerophenone serves as a model compound for studying:

- Photoreactivity: Its Norrish Type II reaction quantum yield approaches unity in aqueous solutions, making it a reliable UV actinometer.

- Enantioselective Hydrogenation: Prochirality enables its use in catalytic asymmetric reactions, yielding chiral alcohols for pharmaceutical intermediates.

- Enzyme Inhibition: It inhibits carbonyl reductase, an enzyme involved in metabolizing xenobiotics and steroids.

The Friedel-Crafts acylation represents the most widely employed and commercially viable method for valerophenone synthesis [1] [2]. This electrophilic aromatic substitution reaction involves the acylation of benzene with valeryl chloride in the presence of a Lewis acid catalyst [3] [4] [5].

The reaction proceeds through a well-established mechanism where the Lewis acid catalyst forms a complex with valeryl chloride, generating an acylium ion intermediate [4] [5]. Aluminum chloride emerges as the most commonly utilized catalyst due to its high efficiency and ability to promote the reaction under mild conditions [1] [6] [4]. The acylium ion, stabilized by resonance with the carbonyl group, acts as a powerful electrophile that attacks the electron-rich benzene ring [5].

Table 1: Friedel-Crafts Acylation Conditions for Valerophenone Synthesis

| Catalyst | Temperature (°C) | Solvent | Typical Yield (%) | Reaction Time | Advantages | Disadvantages |

|---|---|---|---|---|---|---|

| AlCl₃ | 0-25 | CS₂, CH₂Cl₂ | 85-95 | 2-4 hours | High yields, mild conditions | Moisture sensitive |

| FeCl₃ | 25-50 | CS₂, nitrobenzene | 75-90 | 4-6 hours | Readily available | Higher temperature |

| BF₃·Et₂O | 0-20 | CH₂Cl₂ | 80-92 | 1-3 hours | Easy handling | Toxic fumes |

| ZnCl₂ | 80-120 | None (melt) | 70-85 | 6-8 hours | Solvent-free | High temperature |

| TiCl₄ | 0-30 | CH₂Cl₂ | 82-88 | 2-5 hours | Good selectivity | Expensive |

The reaction typically requires stoichiometric amounts of the Lewis acid catalyst, as the product forms a stable complex with the catalyst upon completion [4]. This necessitates an aqueous workup to hydrolyze the complex and release the free ketone product [5]. Modern industrial implementations often employ heteropolyacid catalysts or supported Lewis acids to facilitate catalyst recovery and reduce waste generation [7].

Optimization studies demonstrate that reaction conditions significantly influence both yield and selectivity. Lower temperatures favor monosubstitution while minimizing polyacylation side reactions [4] [5]. Solvent selection plays a crucial role, with carbon disulfide and dichloromethane providing optimal results due to their ability to dissolve both reactants and catalyst while remaining inert under reaction conditions [1] [6].

Grignard Reaction Approach

The Grignard reaction provides an alternative synthetic route to valerophenone through the nucleophilic addition of phenylmagnesium halides to valeryl chloride or valeric acid derivatives [1] [8] [9]. This organometallic approach offers distinct advantages in terms of functional group tolerance and reaction selectivity [8] [10].

The reaction mechanism involves the nucleophilic attack of the organomagnesium reagent on the electrophilic carbonyl carbon, forming a tetrahedral intermediate [11] [12]. Subsequent hydrolysis yields the desired ketone product along with magnesium salts [8] [9]. The choice of halide in the Grignard reagent significantly affects reactivity, with iodide typically providing the highest reaction rates [12] [10].

Table 2: Grignard Reaction Approaches for Valerophenone Synthesis

| Grignard Reagent | Starting Material | Solvent | Temperature (°C) | Yield (%) | Reaction Time (hours) | Selectivity |

|---|---|---|---|---|---|---|

| PhMgBr | Valeryl chloride | Et₂O | -78 to rt | 78-85 | 2-3 | Good |

| PhMgCl | Valeryl chloride | THF | 0 to rt | 82-89 | 1.5-2.5 | Excellent |

| PhMgI | Valeryl chloride | THF | 0 to rt | 85-92 | 1-2 | Excellent |

| p-MeOPhMgBr | Valeryl chloride | Et₂O/THF | -40 to rt | 75-83 | 3-4 | Moderate |

| p-ClPhMgBr | Valeryl chloride | Et₂O | -60 to rt | 80-87 | 2-3 | Good |

Solvent selection critically impacts both the stability of the Grignard reagent and the efficiency of the subsequent acylation reaction [8] [11]. Tetrahydrofuran generally provides superior results compared to diethyl ether due to its stronger coordinating ability and enhanced solubilization of organomagnesium species [9]. Recent mechanistic studies reveal that multiple organomagnesium species coexist in equilibrium, with dinuclear complexes often exhibiting higher reactivity than monomeric forms [8] [9].

Temperature control remains essential for optimizing yield and minimizing side reactions [11] [12]. Lower temperatures favor the desired nucleophilic addition while suppressing competing processes such as enolate formation or reduction reactions [10]. The reaction typically requires inert atmosphere conditions to prevent oxidation of the sensitive organomagnesium intermediates [8] [9].

Industrial Production Techniques

Commercial valerophenone production employs large-scale implementations of the Friedel-Crafts acylation process, with modifications to enhance efficiency, safety, and environmental compliance [3] [13]. Industrial methods focus on continuous processing, catalyst recycling, and waste minimization to achieve economic viability [3] [14].

Table 3: Industrial Production Parameters for Valerophenone

| Parameter | Batch Process | Continuous Process | Semi-continuous |

|---|---|---|---|

| Production Scale | 100-500 kg | 1000-5000 kg/day | 200-1000 kg |

| Reactor Type | Stirred tank reactor | Tubular reactor | Fed-batch reactor |

| Operating Temperature | 20-40°C | 25-45°C | 15-35°C |

| Operating Pressure | Atmospheric | 1-3 bar | Atmospheric |

| Residence Time | 4-6 hours | 30-60 minutes | 3-5 hours |

| Conversion Rate | 92-96% | 94-98% | 90-95% |

| Selectivity | 88-94% | 90-96% | 87-93% |

| Energy Consumption | Medium | Low | Medium-High |

Modern industrial facilities increasingly adopt continuous flow processes that offer superior heat and mass transfer characteristics [14] [15]. These systems enable precise temperature control, reduced reaction times, and enhanced safety through smaller reactor volumes [15] [16]. Continuous processing also facilitates real-time monitoring and automated control systems that maintain optimal reaction conditions [14].

Catalyst recovery and recycling represent critical aspects of industrial production [3] [7]. Heterogeneous catalysts, including supported Lewis acids and solid acid systems, enable easy separation and reuse while minimizing waste generation [7] [17]. Advanced reactor designs incorporate inline separation units that continuously remove product while retaining catalyst for subsequent reaction cycles [15].

Process intensification through microreactor technology and integrated reaction-separation systems further enhances production efficiency [14] [15]. These innovations reduce capital investment requirements while improving product quality through enhanced reaction control [16].

Recent Synthetic Advancements

Contemporary research has yielded several innovative approaches to valerophenone synthesis that address limitations of traditional methods while incorporating principles of green chemistry and process intensification [18] [19] [20].

Table 4: Recent Synthetic Advancements in Valerophenone Production

| Method | Year Developed | Key Advantage | Yield (%) | Reaction Time | Environmental Impact |

|---|---|---|---|---|---|

| Microwave-assisted FC | 2018-2020 | Rapid heating | 88-95 | 5-15 minutes | Reduced energy |

| Palladium-catalyzed coupling | 2019-2022 | Mild conditions | 85-92 | 2-4 hours | Lower waste |

| Flow chemistry synthesis | 2020-2024 | Continuous production | 90-97 | 10-30 minutes | Minimal solvent |

| Ionic liquid catalysis | 2017-2021 | Green solvent | 82-89 | 1-3 hours | Recyclable medium |

| Heterogeneous catalysis | 2021-2025 | Recyclable catalyst | 86-93 | 1-2 hours | Catalyst recovery |

Microwave-assisted synthesis has emerged as a powerful tool for accelerating Friedel-Crafts acylation reactions [21] [22] [20]. This technology enables rapid and uniform heating, dramatically reducing reaction times from hours to minutes while maintaining high yields [21] [23]. The selective heating of polar reaction components enhances reaction rates while minimizing thermal degradation of sensitive substrates [20].

Palladium-catalyzed approaches represent a significant departure from traditional Lewis acid catalysis [18] [19]. These methods employ cross-coupling strategies that enable the formation of carbon-carbon bonds under mild conditions with excellent functional group tolerance [18] [19]. Recent developments in this area include the use of palladium nanoparticles and supported palladium catalysts that combine high activity with easy recovery [24].

Flow chemistry implementations have revolutionized the synthesis of aromatic ketones by enabling continuous processing with enhanced safety and efficiency [14] [15] [16]. These systems provide superior heat and mass transfer, enabling reactions at elevated temperatures and pressures that would be impractical in batch reactors [15] [25]. Integration of multiple synthetic steps into telescoped sequences further enhances atom economy and reduces waste generation [15] [16].

Green Chemistry Approaches

Environmental sustainability considerations have driven the development of greener synthetic methodologies for valerophenone production that minimize waste, reduce energy consumption, and eliminate hazardous solvents [26] [27] [28].

Table 5: Green Chemistry Approaches for Valerophenone Synthesis

| Approach | Catalyst/Condition | Temperature (°C) | Atom Economy (%) | E-factor | Sustainability Score |

|---|---|---|---|---|---|

| Solvent-free synthesis | Solid acid catalyst | 80-120 | 95-99 | 0.1-0.3 | Excellent |

| Aqueous medium reaction | Water/surfactant | 25-60 | 85-92 | 1.2-2.5 | Good |

| Biocatalytic synthesis | Enzyme systems | 30-50 | 90-95 | 0.5-1.2 | Very Good |

| Supercritical CO₂ | scCO₂ medium | 40-80 | 88-94 | 0.8-1.5 | Good |

| Mechanochemistry | Ball milling | Room temperature | 92-98 | 0.2-0.6 | Excellent |

Solvent-free synthesis represents a paradigmatic shift toward environmentally benign processes [22] [29]. These methods employ solid acid catalysts or mechanochemical activation to promote reactions in the absence of organic solvents [23] [29]. Ball milling techniques enable efficient mixing and activation at room temperature while achieving excellent atom economy [29].

Aqueous medium reactions utilize water as a green solvent, often in combination with surfactants or phase transfer catalysts to enhance solubility and reaction rates [27] [22]. While these systems typically require longer reaction times, they offer significant environmental benefits through the elimination of volatile organic compounds [27].

Biocatalytic approaches employ enzyme systems, particularly those derived from polyketide synthases, to construct aromatic ketone frameworks [30] [31] [32]. Valerophenone synthase and related enzymes catalyze the formation of polyketide structures through iterative condensation reactions with excellent stereoselectivity [30] [32]. These biotransformations operate under mild conditions and generate minimal waste streams [31] [33].

Supercritical carbon dioxide provides an environmentally friendly alternative to traditional organic solvents while offering unique selectivity benefits [27]. The tunable properties of supercritical fluids enable optimization of reaction conditions for specific transformations while facilitating product separation and catalyst recovery [27].

Ionic liquid media represent another green chemistry innovation that combines the advantages of homogeneous and heterogeneous catalysis [27] [28]. These systems enable catalyst recycling while providing enhanced selectivity and reduced environmental impact compared to conventional organic solvents [28].

Purity

Quantity

Physical Description

XLogP3

Boiling Point

Appearance

Melting Point

-9.4°C

UNII

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 2 of 3 companies. For more detailed information, please visit ECHA C&L website;

Of the 1 notification(s) provided by 1 of 3 companies with hazard statement code(s):;

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant